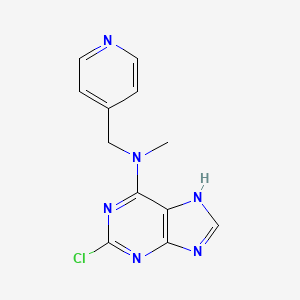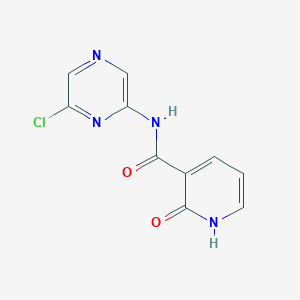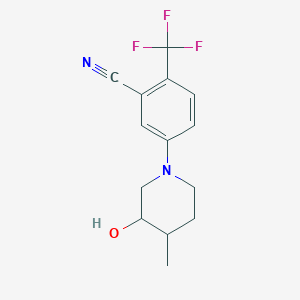
3-(6-Methylpyridin-3-yl)prop-2-enal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(6-Methylpyridin-3-yl)prop-2-enal, also known as MMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MMP is a yellow liquid with a molecular formula of C10H9NO and a molecular weight of 159.19 g/mol.
Mechanism of Action
The mechanism of action of 3-(6-Methylpyridin-3-yl)prop-2-enal is not fully understood, but it is believed to act through the inhibition of various enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). 3-(6-Methylpyridin-3-yl)prop-2-enal has also been shown to induce apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
3-(6-Methylpyridin-3-yl)prop-2-enal has been shown to exhibit various biochemical and physiological effects, including the inhibition of inflammation and the suppression of tumor growth. Studies have also demonstrated its ability to induce cell cycle arrest and apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-(6-Methylpyridin-3-yl)prop-2-enal in lab experiments is its potency and selectivity towards specific enzymes and pathways. However, its limited solubility in water and low stability at high temperatures can pose challenges in its use in certain experiments.
Future Directions
The potential applications of 3-(6-Methylpyridin-3-yl)prop-2-enal in various fields make it a promising compound for future research. Some possible future directions include the development of 3-(6-Methylpyridin-3-yl)prop-2-enal-based drugs for the treatment of inflammatory diseases and cancer, the synthesis of 3-(6-Methylpyridin-3-yl)prop-2-enal derivatives with improved properties, and the investigation of its potential applications in materials science.
Synthesis Methods
The synthesis of 3-(6-Methylpyridin-3-yl)prop-2-enal can be achieved through several methods, including the condensation of 3-acetyl-6-methylpyridine with crotonaldehyde in the presence of a basic catalyst or by the reaction of 3-amino-6-methylpyridine with acrolein. The latter method has been reported to yield higher purity of the compound.
Scientific Research Applications
3-(6-Methylpyridin-3-yl)prop-2-enal has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, 3-(6-Methylpyridin-3-yl)prop-2-enal has been shown to exhibit potent anti-inflammatory and anti-cancer properties. Studies have also demonstrated its potential as an anti-tuberculosis agent.
properties
IUPAC Name |
(E)-3-(6-methylpyridin-3-yl)prop-2-enal |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c1-8-4-5-9(7-10-8)3-2-6-11/h2-7H,1H3/b3-2+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAEVNAFKDXGGCJ-NSCUHMNNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C=CC=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC=C(C=C1)/C=C/C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(6-Methylpyridin-3-yl)prop-2-enal | |
CAS RN |
1567639-94-4 |
Source


|
| Record name | 3-(6-methylpyridin-3-yl)prop-2-enal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-Methoxy-2-methylpropyl)amino]-5-sulfamoylbenzoic acid](/img/structure/B6632154.png)
![3-[(3-Methoxy-4-nitrobenzoyl)amino]-2-methylbutanoic acid](/img/structure/B6632168.png)
![3-[1-(5-Fluoropyridine-3-carbonyl)piperidin-3-yl]propanoic acid](/img/structure/B6632170.png)
![3-[(5-Fluoropyridine-3-carbonyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B6632180.png)

![N-[(2-fluoro-3-methoxyphenyl)methyl]-1-(6-methoxypyridin-3-yl)methanamine](/img/structure/B6632186.png)
![N-[(5-bromopyridin-3-yl)methyl]-2-thiophen-2-ylethanamine](/img/structure/B6632188.png)
![N-[(5-bromopyridin-3-yl)methyl]-2-iodoaniline](/img/structure/B6632194.png)
![N-[(5-bromopyridin-3-yl)methyl]-2-methylsulfonylethanamine](/img/structure/B6632200.png)

![1-[4-Methyl-2-(6-methylpyridin-3-yl)-1,3-thiazol-5-yl]ethanone](/img/structure/B6632225.png)


![N-[(1,3-dimethylpyrazol-4-yl)methyl]-5-iodopyrimidin-2-amine](/img/structure/B6632264.png)